Cesium gluconate

Description

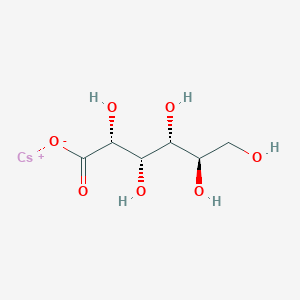

Cesium gluconate is the cesium salt of gluconic acid, a six-carbon aldonic acid derived from glucose. It is widely utilized in electrophysiological research, particularly in voltage-clamp recordings, where its ionic properties enable precise control of intracellular cesium concentrations. A typical this compound patch solution contains 131 mM CsOH, 131 mM gluconate, and other components adjusted to pH 7.3, achieving an osmolarity of 270–290 mOsm . Unlike potassium gluconate, which is used in current-clamp recordings, this compound blocks potassium channels, allowing isolation of voltage-gated currents .

Properties

Molecular Formula |

C6H11CsO7 |

|---|---|

Molecular Weight |

328.05 g/mol |

IUPAC Name |

cesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Cs/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |

InChI Key |

IDGWYOYDRLQSAS-JJKGCWMISA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Cs+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cs+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cesium gluconate can be synthesized by titrating gluconic acid with cesium hydroxide (CsOH) to achieve a pH of 7.0. This process involves careful control of the reaction conditions to ensure the correct stoichiometry and pH balance .

Industrial Production Methods

In industrial settings, this compound is produced by neutralizing gluconic acid with cesium carbonate or cesium hydroxide. The resulting solution is then purified and crystallized to obtain the final product. This method ensures high purity and consistency, which is crucial for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

Cesium gluconate primarily undergoes substitution reactions due to the presence of the gluconate moiety. It can also participate in complexation reactions with various metal ions.

Common Reagents and Conditions

Substitution Reactions: this compound can react with halides and other nucleophiles under mild conditions.

Complexation Reactions: It forms complexes with metal ions such as calcium and magnesium, which can be used in various analytical applications.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with calcium chloride can produce calcium gluconate and cesium chloride .

Scientific Research Applications

Cesium gluconate is widely used in scientific research due to its unique properties:

Electrophysiology: It is a key component in internal solutions for patch clamp electrophysiology, where it helps block potassium channels and currents, providing a good space clamp.

Analytical Chemistry: Its ability to form complexes with metal ions makes it useful in various analytical techniques, including ion chromatography and spectrophotometry.

Mechanism of Action

Cesium gluconate exerts its effects by blocking potassium channels and currents. This action is crucial in electrophysiological studies, where it helps maintain a stable membrane potential and prevents unwanted potassium ion fluxes. The molecular targets of this compound include voltage-gated potassium channels, which are essential for regulating neuronal excitability and synaptic transmission .

Comparison with Similar Compounds

Comparative Analysis with Similar Gluconate Salts

Functional Differences in Electrophysiology

Cesium gluconate and potassium gluconate are structurally analogous but functionally distinct due to their cationic components:

| Property | This compound | Potassium Gluconate |

|---|---|---|

| Primary Use | Voltage-clamp recordings | Current-clamp recordings |

| Ionic Conductance | Blocks K⁺ channels | Permits K⁺ conductance |

| Patch Solution pH | 7.3 (adjusted with gluconate) | 7.3 (adjusted with KOH) |

| Osmolarity | 270–290 mOsm | 290 mOsm |

| Key Components | CsOH, gluconate, EGTA | K-gluconate, Mg-ATP, phosphocreatine |

Cesium’s larger ionic radius (compared to K⁺) reduces membrane permeability, enhancing voltage control during experiments .

Olfactory Toxicity: Zn²⁺, Cu²⁺, and Mg²⁺ Gluconates

- Zinc gluconate and copper gluconate induce anosmia in mice by blocking olfactory ion channels, whereas magnesium gluconate shows minimal impact . This suggests divalent cations (Zn²⁺, Cu²⁺) disrupt sensory transduction more potently than Mg²⁺.

Structural and Environmental Considerations

Complexation with Metal Ions

- Gluconate forms stable complexes with Ca²⁺, but its behavior differs from isosaccharinate (a structural analog). For example, gluconate’s Ca²⁺ complexes exhibit faster ligand exchange rates, whereas isosaccharinate’s rigid structure hinders coordination with higher-valent actinides .

- Magnesium gluconate ’s polymorphic solid-state properties (e.g., thermal stability) are critical for pharmaceutical formulations, unlike this compound, which is primarily used in liquid solutions .

Environmental Persistence

The U.S. EPA categorizes gluconate salts (e.g., calcium, sodium) as readily dissociating into gluconic acid, leading to similar environmental persistence and low ecotoxicity . However, this compound’s environmental impact is less studied, though Cs⁺’s radioactivity in other contexts warrants caution .

Buffering Capacity and pH Sensitivity

- This compound solutions (pH 7.3–7.4) rely on gluconate’s weak buffering capacity (pKa = 3.76), making intracellular pH susceptible to shifts when dialyzing cellular buffers .

- In contrast, potassium gluconate solutions often include stronger buffers like HEPES and phosphocreatine to stabilize pH during prolonged recordings .

Q & A

Q. What analytical methods are recommended for quantifying cesium gluconate in complex matrices (e.g., biological fluids, environmental samples)?

Methodology: Use liquid chromatography (LC) coupled with conductivity detection or inductively coupled plasma mass spectrometry (ICP-MS) to isolate and quantify cesium ions. For gluconate ligand analysis, employ high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD). Validate methods using spike-recovery experiments in representative matrices to account for matrix effects .

Q. How can in vitro models assess the acute toxicity profile of this compound?

Methodology: Conduct cytotoxicity assays (e.g., MTT, LDH release) in human cell lines (e.g., HepG2, HEK293) exposed to this compound at physiologically relevant concentrations. Include positive controls (e.g., potassium cyanide) and negative controls (e.g., culture medium). Use ATPase activity assays to evaluate ion channel interference, as cesium may compete with potassium in cellular transport systems .

Q. What experimental designs optimize this compound formulation stability for preclinical studies?

Methodology: Apply orthogonal experimental design (e.g., L9 Taguchi array) to test factors like pH (4–8), temperature (4°C–40°C), and excipient ratios (e.g., polysorbate-80). Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and quantify cesium release using atomic absorption spectroscopy (AAS) .

Advanced Research Questions

Q. How does this compound modulate neuronal excitability in electrophysiological studies?

Methodology: Replace intracellular potassium gluconate with this compound in patch-clamp experiments to block potassium channels. Use voltage-clamp recordings in hippocampal neurons to measure changes in action potential duration and resting membrane potential. Validate results with cesium-free controls and computational modeling (e.g., Hodgkin-Huxley equations) to predict ion flux dynamics .

Q. What pharmacokinetic models best describe this compound distribution in multi-compartment systems?

Methodology: Develop a physiologically based pharmacokinetic (PBPK) model integrating cesium’s ionic radius (0.169 nm) and binding affinity to plasma proteins. Validate with in vivo data from rodent studies, measuring cesium concentrations in blood, liver, and kidneys via ICP-MS at timed intervals. Compare with analogous data for potassium gluconate to isolate ligand-specific effects .

Q. How can spectroscopic techniques elucidate this compound’s interaction with biological membranes?

Methodology: Employ nuclear magnetic resonance (NMR) spectroscopy (¹³C/¹³³Cs) to study cesium-gluconate binding to lipid bilayers. Use dynamic light scattering (DLS) to monitor vesicle size changes and isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Correlate findings with molecular dynamics simulations to predict membrane permeability .

Q. What statistical approaches resolve contradictions in this compound’s reported bioaccumulation data?

Methodology: Perform meta-analysis of existing studies using random-effects models to account for heterogeneity. Stratify data by experimental parameters (e.g., exposure duration, organism type). Apply sensitivity analysis to identify outliers and confounding variables (e.g., pH, competing ions). Validate with new dose-response experiments in standardized conditions .

Methodological Frameworks for Study Design

How to formulate a PICOT-compliant research question for this compound’s therapeutic potential?

Framework:

- P (Population): Rodent models with induced arrhythmias.

- I (Intervention): Intravenous this compound (1–5 mg/kg).

- C (Comparison): Potassium gluconate or saline.

- O (Outcome): Reduction in arrhythmia duration (ECG metrics).

- T (Time): Acute (0–24 hrs post-administration). Validate feasibility via pilot studies and power analysis .

Q. What systematic search strategies ensure comprehensive literature reviews for this compound?

Methodology:

- Databases : PubMed, Scopus, Web of Science, TOXLINE.

- Search Terms : ("this compound" OR "Cs gluconate") AND ("pharmacokinetics" OR "toxicity" OR "ion channels").

- Filters : Peer-reviewed articles (2000–2025), English language, in vivo/in vitro studies.

- Grey Literature : EPA reports, OECD SIDS dossiers. Use citation chaining and tools like CADIMA for transparency .

Data Interpretation and Reporting

Q. How to address variability in this compound’s reported stability across studies?

Strategy:

- Factor Analysis : Identify critical variables (e.g., storage temperature, buffer composition) using multivariate regression.

- Interlaboratory Comparison : Share reference samples between labs to calibrate analytical methods.

- Reporting Standards : Adopt ICH Q1A guidelines for stability data documentation, including raw chromatograms and calibration curves .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.